N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
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Overview
Description
N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a chemical compound with a complex structure that includes a cyano group, a methylsulfinyl group, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves the reaction of 3-cyano-4-(methylsulfinyl)aniline with benzenecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds
Scientific Research Applications
N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methylsulfinyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(3-Cyano-4-(methylthio)phenyl)benzenecarboxamide: Similar structure but with a methylthio group instead of a methylsulfinyl group
Uniqueness
N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with the sulfonyl or methylthio analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-20(19)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGVPXFDNNTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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